molecular formula C16H17N3O2S B5115059 N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide

N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide

Cat. No. B5115059
M. Wt: 315.4 g/mol
InChI Key: FYHJPPHHIBKPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It was first synthesized in the late 1940s and has been widely used in scientific research due to its various biological and pharmacological effects.

Mechanism of Action

N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide acts as a non-competitive antagonist of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. By blocking these receptors, N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide inhibits the release of dopamine and other neurotransmitters, leading to a decrease in blood pressure and a reduction in the rewarding effects of nicotine.
Biochemical and Physiological Effects:
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of nAChRs, the reduction of blood pressure, and the modulation of dopamine release. It has also been found to have anti-inflammatory and neuroprotective properties.

Advantages and Limitations for Lab Experiments

N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has several advantages for lab experiments, including its well-defined mechanism of action, its ability to selectively block nAChRs, and its relatively low toxicity. However, its use is limited by its poor solubility in water and its potential side effects, such as dizziness and gastrointestinal disturbances.

Future Directions

Future research on N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide could focus on its potential therapeutic applications in other diseases, such as Alzheimer's disease and schizophrenia. It could also investigate the development of more potent and selective nAChR antagonists and the identification of new targets for N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide. Additionally, the use of N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide in combination with other drugs could be explored to enhance its therapeutic effects.
In conclusion, N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological effects. Its well-defined mechanism of action and potential therapeutic applications make it a valuable tool for investigating the function of nAChRs in the central nervous system. However, further research is needed to fully understand its potential and limitations.

Synthesis Methods

N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide is synthesized through a multi-step process that involves the reaction of nicotinoyl chloride with 3-methylphenoxyethylamine, followed by the addition of carbon disulfide and then treatment with ammonia. The final product is purified through recrystallization and chromatography.

Scientific Research Applications

N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, nicotine addiction, and Parkinson's disease. It has also been used as a research tool to investigate the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system.

properties

IUPAC Name

N-[2-(3-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-12-4-2-6-14(10-12)21-9-8-18-16(22)19-15(20)13-5-3-7-17-11-13/h2-7,10-11H,8-9H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHJPPHHIBKPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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